molecular formula C9H9NOS B2998667 (2-Methylbenzo[d]thiazol-5-yl)methanol CAS No. 32770-97-1

(2-Methylbenzo[d]thiazol-5-yl)methanol

Cat. No.: B2998667
CAS No.: 32770-97-1
M. Wt: 179.24
InChI Key: BHCZAVCHQMOXAB-UHFFFAOYSA-N
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Description

(2-Methylbenzo[d]thiazol-5-yl)methanol is a benzothiazole derivative characterized by a methyl group at position 2 and a hydroxymethyl (-CH2OH) substituent at position 5 of the benzothiazole scaffold. Benzothiazoles are heterocyclic compounds with a sulfur and nitrogen atom in their fused aromatic ring system, conferring unique electronic and steric properties. The hydroxymethyl group enhances solubility compared to purely hydrophobic substituents, while the methyl group may influence steric interactions with biological targets .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Methylbenzo[d]thiazol-5-yl)methanol typically involves the reaction of 2-methylbenzothiazole with formaldehyde under acidic or basic conditions. One common method involves the use of hydrochloric acid as a catalyst to facilitate the reaction between 2-methylbenzothiazole and formaldehyde, resulting in the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors and other advanced techniques may be employed to enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

(2-Methylbenzo[d]thiazol-5-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

(2-Methylbenzo[d]thiazol-5-yl)methanol is a chemical compound with diverse applications in chemistry, biology, medicine, and industry. Its synthesis typically involves reacting 2-methylbenzothiazole with formaldehyde under acidic or basic conditions, often using hydrochloric acid as a catalyst. In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions like temperature, pressure, and reactant concentrations, potentially utilizing continuous flow reactors to enhance efficiency and yield.

Scientific Research Applications

  • Chemistry this compound serves as a building block in synthesizing more complex molecules and as a reagent in various chemical reactions.
  • Biology This compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
  • Medicine Research has explored its potential as a therapeutic agent for neurodegenerative disorders like Alzheimer’s and Parkinson’s diseases, owing to its ability to inhibit monoamine oxidase enzymes.
  • Industry It is used in the production of dyes, pigments, and other industrial chemicals.

Properties of this compound

  • CAS No. 32770-97-1

Synthesis of this compound

Comparison with Similar Compounds

Structural Analogs and Positional Isomers

Key structural analogs and their properties are compared below:

Compound Name Substituents Key Features Reference
(2-Methylbenzo[d]thiazol-5-yl)methanol 2-Me, 5-CH2OH Hydroxymethyl enhances solubility; methyl may improve metabolic stability. [8], [15]
(2-Methylbenzo[d]thiazol-6-yl)methanol 2-Me, 6-CH2OH Positional isomer; altered electronic distribution due to substituent shift. [15]
(2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol 2-Me, 4-Ph, 5-CH2OH Phenyl group increases lipophilicity, potentially improving membrane penetration. [14]
5-Hydroxymethylthiazole Thiazole-5-CH2OH Simpler structure; lacks benzo-fused ring, reducing aromatic interactions. [12], [18]

Key Observations :

  • Positional Effects : The 5- and 6-hydroxymethyl isomers (e.g., 5-yl vs. 6-yl) exhibit distinct electronic profiles, which may alter binding affinities to biological targets .
  • Functional Group Impact: The hydroxymethyl group in this compound improves aqueous solubility compared to methoxy (-OCH3) or methyl (-CH3) derivatives .

Antimicrobial and Anti-Biofilm Activity

  • Bis(thiazol-5-yl)phenylmethane Derivatives: Compounds 23a and 28b (MIC 2–64 μg/mL against S. aureus) exhibit potent anti-biofilm activity, targeting MurC ligase via interactions with Ser12 and Arg375 residues . In contrast, simpler benzothiazoles like this compound lack reported biofilm dispersion activity.
  • Thiazole-Based Chalcones : Derivatives with nitro or hydroxy groups (e.g., compounds 49a, 49b) show higher antimicrobial activity, suggesting electron-withdrawing groups enhance potency .

Cytotoxicity

  • Bis(thiazol-5-yl)phenylmethanes demonstrate low cytotoxicity in A549 and THP-1 cells , while cytotoxicity data for this compound remains unreported.

Key Observations :

  • The synthesis of this compound is relatively straightforward under mild conditions, favoring scalability .
  • Bis(thiazol-5-yl) derivatives require multistep reactions, increasing complexity and cost .

Physicochemical Properties

  • Solubility: The hydroxymethyl group in this compound likely improves water solubility compared to analogs with methoxy or methyl groups .
  • Lipophilicity: The addition of a phenyl group (e.g., in 2-Methyl-4-phenyl-1,3-thiazol-5-yl)methanol increases logP, enhancing membrane permeability .

Biological Activity

(2-Methylbenzo[d]thiazol-5-yl)methanol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Overview of the Compound

This compound belongs to the benzothiazole family, characterized by a heterocyclic structure containing sulfur and nitrogen. The specific arrangement of the methyl and methanol groups on the benzothiazole ring imparts unique chemical properties that contribute to its biological activity.

The biological effects of this compound are attributed to its interaction with various biochemical pathways:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which may protect cells from oxidative stress.
  • Antimicrobial Properties : It shows effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.
  • Anti-inflammatory Effects : Research indicates that it can inhibit pro-inflammatory cytokines, suggesting a role in managing inflammatory conditions.
  • Neuroprotective Effects : There is evidence supporting its potential in treating neurodegenerative diseases by inhibiting monoamine oxidase enzymes, which are involved in neurotransmitter degradation.

Biological Activities

Activity Description Reference
AntimicrobialEffective against E. faecalis, P. aeruginosa, S. typhi, and K. pneumoniae with MIC values ranging from 40 to 50 µg/mL. MDPI
AntioxidantExhibits strong free radical scavenging ability, contributing to its protective effects. Benchchem
Anti-inflammatoryInhibits IL-6 and TNF-α production, showing greater efficacy than standard anti-inflammatory drugs. MDPI
NeuroprotectivePotential therapeutic agent for Alzheimer's and Parkinson's diseases due to MAO inhibition. Benchchem
AntitumorDemonstrates cytotoxic effects on various cancer cell lines, inducing apoptosis. MDPI

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study evaluated the antibacterial activity of this compound against several pathogens. The compound exhibited comparable inhibition zones to ceftriaxone, indicating its potential as an alternative antimicrobial agent .
  • Anti-inflammatory Mechanism : In vitro studies demonstrated that this compound significantly reduced levels of inflammatory markers in cell cultures treated with lipopolysaccharides (LPS), suggesting its utility in treating conditions like arthritis .
  • Neuroprotective Potential : Research focused on the compound's ability to inhibit monoamine oxidase (MAO), which is implicated in neurodegenerative diseases. The findings indicated that it could enhance neurotransmitter levels, thereby improving cognitive functions in animal models of Alzheimer's disease .

Pharmacokinetics

The pharmacokinetic profile of this compound reveals that it is slightly soluble in water but more soluble in alcohols and ethers. Its absorption and distribution characteristics are conducive to therapeutic applications, although further studies are needed to fully understand its metabolic pathways.

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing (2-Methylbenzo[d]thiazol-5-yl)methanol?

  • Methodological Answer : A typical approach involves functionalizing the benzothiazole core. For example, 2-amino-5-chlorobenzothiazole derivatives can undergo nucleophilic substitution with ethyl chloroacetate in ethanol under reflux, followed by hydrolysis to yield hydroxymethyl derivatives . Recrystallization using methanol/water mixtures (e.g., 70% methanol) is critical for purification, achieving >95% purity . Alternative routes include Hantzsch thiazole synthesis, where ketones or aldehydes react with thioureas under microwave irradiation to form thiazole rings .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • Methodological Answer : Key techniques include:

  • ¹H NMR : To confirm substituent positions (e.g., methyl at C2 and hydroxymethyl at C5). Peaks for aromatic protons typically appear δ 7.8–8.1 ppm, while methyl groups resonate near δ 2.4–2.6 ppm .
  • IR Spectroscopy : Hydroxyl stretches (3300–3580 cm⁻¹) and thiazole ring vibrations (1650–1678 cm⁻¹) are diagnostic .
  • HRMS : Validates molecular weight (e.g., observed m/z 418.1420 vs. calculated 418.1423 for related compounds) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :

  • Catalyst Selection : Lithium chloride (LiCl) enhances nucleophilic substitution efficiency in ethanol under reflux, improving yields by 15–20% .
  • Solvent Choice : Absolute ethanol minimizes side reactions compared to polar aprotic solvents .
  • Reaction Time : Extended reflux (24 hours vs. 5–7 hours) increases conversion rates but may require trade-offs in purity .

Q. What strategies resolve discrepancies in spectral data between synthesized batches?

  • Methodological Answer :

  • Cross-Validation : Compare NMR/IR data with NIST reference spectra (e.g., δ 2.45 ppm for methyl groups in thiazole derivatives) .
  • Statistical Refinement : Use maximum-likelihood methods (e.g., REFMAC software) to resolve ambiguities in crystallographic or spectral data, accounting for phase errors and experimental uncertainties .
  • Batch Analysis : Monitor purity via HPLC (e.g., 96.10% purity achieved with 1% TFA in MeOH:H₂O) to identify impurities affecting spectral clarity .

Q. How does the electronic structure of the benzothiazole core influence biological activity?

  • Methodological Answer :

  • Structure-Activity Relationships (SAR) : The electron-withdrawing thiazole ring enhances interactions with bacterial enzymes. Derivatives with hydroxymethyl groups at C5 show improved antibacterial efficacy (e.g., MIC values <1 µg/mL against Staphylococcus aureus) .
  • Docking Studies : Molecular docking using software like AutoDock Vina can predict binding affinities to targets like DNA gyrase, guiding derivative design .

Q. Data Contradiction Analysis

Q. How to address conflicting purity reports (e.g., 95% vs. 96.10%) for this compound?

  • Methodological Answer :

  • Recrystallization Protocols : Higher purity (96.10%) is achieved using stepwise recrystallization (methanol followed by ethanol) versus single-step methods .
  • Analytical Calibration : Standardize HPLC conditions (e.g., 1% TFA in mobile phase) to reduce variability in purity assessments .

Properties

IUPAC Name

(2-methyl-1,3-benzothiazol-5-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NOS/c1-6-10-8-4-7(5-11)2-3-9(8)12-6/h2-4,11H,5H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHCZAVCHQMOXAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C=CC(=C2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A cooled (−10° C.) suspension of LiAlH4 (207 mg; 5.47 mmol) in anh. THF (40 ml) was treated with a solution of methyl 2-methylbenzo[d]thiazole-5-carboxylate (1.032 g; 4.97 mmol) in anh. THF (20 ml). The mixture was further stirred at −10° C. for 20 min. Water (0.20 ml), 15% aq. NaOH (0.20 ml), and water (0.60 ml) were then successively added, and the resulting mixture was further stirred at rt for 1 h. Filtration, concentration to dryness under reduced pressure, and additional drying under HV afforded (2-methylbenzo[d]thiazol-5-yl)methanol as a yellow oil. LC-MS (conditions A): tR=0.48 min.; [M+H]+: 180.19 g/mol.
Quantity
207 mg
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Reaction Step One
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40 mL
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1.032 g
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Synthesis routes and methods II

Procedure details

In tetrahydrofuran (20 ml), 2-methylbenzothiazole-5-carboxylic acid (0.97 g, 5.00 mmol) prepared in the Step 37-1-1 was dissolved, and triethylamine (0.66 g, 6.50 mmol) was added thereto. Under an ice cooling, ethyl chloroformate (0.71 g, 6.50 mmol) was added to the mixture. Under an ice cooling, the resulting mixture was stirred for 30 minutes. Under an ice cooling, sodium borohydride was suspended in ethanol (20 ml), and the above reaction solution was slowly added to the suspension. The mixture was allowed to warm to a room temperature and stirred for one hour. To the mixture, 3-N hydrochloric acid was added, and the resulting mixture was stirred for 10 minutes. Then, chloroform was added thereto, and the resulting mixture was neutralized with a saturated sodium bicarbonate solution. The chloroform layer was dried over anhydrous magnesium sulfate and then concentrated. The concentrate was purified by silica gel column chromatography (ethyl acetate:methanol=20:1 to 10:1) to give the title compound (0.52 g, 58%) as a light-yellow powder.
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0.66 g
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0.71 g
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0.97 g
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20 mL
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20 mL
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Yield
58%

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